molecular formula C7H5ClN2O4 B2416740 4-Chloro-2,6-dinitrotoluene CAS No. 35572-79-3

4-Chloro-2,6-dinitrotoluene

Cat. No.: B2416740
CAS No.: 35572-79-3
M. Wt: 216.58
InChI Key: KEPIENQOWOJEBQ-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dinitrotoluene is an organic compound with the molecular formula C7H5ClN2O4. It is a derivative of toluene, where two nitro groups and one chlorine atom are substituted on the benzene ring. This compound is known for its applications in the production of dyes, explosives, and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-dinitrotoluene can be synthesized through the nitration of 4-chlorotoluene. The process involves the use of a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to avoid side reactions and decomposition.

Industrial Production Methods: In industrial settings, the nitration process is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The nitrating mixture is added slowly to the 4-chlorotoluene under controlled conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or distillation.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 4-chloro-2,6-diaminotoluene. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, reaction with sodium methoxide can replace a nitro group with a methoxy group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as a solvent.

    Substitution: Sodium methoxide, methanol as a solvent.

Major Products:

    Reduction: 4-Chloro-2,6-diaminotoluene.

    Substitution: 4-Chloro-2-methoxy-6-nitrotoluene.

Scientific Research Applications

Chemical Synthesis

4-Chloro-2,6-dinitrotoluene serves as an important intermediate in the synthesis of various organic compounds. Its applications in chemical synthesis include:

  • Synthesis of Pharmaceuticals : It is utilized in the production of medicinal compounds due to its reactivity and ability to form complex structures. For example, it can be transformed into tricyclic indole-2-carboxylic acids, which have potential applications as NMDA-glycine antagonists.
  • Dyes and Pigments : The compound is also used in the dye industry as an intermediate for synthesizing various dyes. Its derivatives are essential for creating colorants used in textiles and coatings.
  • Explosives : this compound is involved in the production of explosives. It can be a precursor for other nitro compounds that are used in military and industrial explosives.

Biological Research

The biological implications of this compound have been studied extensively:

Environmental Impact

The environmental fate of this compound has been a subject of research due to its persistence and potential toxicity:

  • Biodegradation Studies : Research has shown that certain microorganisms can metabolize related nitrotoluenes under anaerobic conditions. This suggests pathways for bioremediation of contaminated sites where such compounds are present .
  • Contaminant Monitoring : As a contaminant of concern, monitoring the levels of this compound in environmental samples is crucial for assessing ecological risks. Its persistence in soil and water necessitates ongoing surveillance and study to understand its long-term impacts on ecosystems .

Case Study 1: Synthesis of Tricyclic Compounds

A study demonstrated the synthesis of tricyclic indole derivatives starting from this compound. The reaction conditions were optimized to improve yield and purity, showcasing its utility in pharmaceutical applications.

Case Study 2: Toxicity Assessment

In a comparative study involving human hepatocytes and rodent models, researchers assessed the genotoxic potential of several nitro compounds including this compound. Results indicated significant variability in DNA repair responses between species, emphasizing the need for human-relevant models in toxicity assessments .

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dinitrotoluene involves its interaction with molecular targets through its nitro and chloro functional groups. These groups can participate in various chemical reactions, including reduction and substitution, leading to the formation of different products. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

  • 2,4-Dinitrotoluene
  • 2,6-Dinitrotoluene
  • 4-Chloro-2-nitrotoluene

These compounds are used in similar applications but may have different reactivity and properties due to their structural differences.

Biological Activity

4-Chloro-2,6-dinitrotoluene (4-Cl-2,6-DNT) is a nitroaromatic compound that has garnered attention due to its biological activity and potential environmental impacts. This article reviews the current understanding of its biological effects, degradation pathways, and implications for human health and the environment.

Chemical Structure and Properties

This compound is characterized by the presence of two nitro groups and a chlorine atom on a toluene ring. Its molecular formula is C7H5ClN2O4C_7H_5ClN_2O_4 with a molecular weight of approximately 217.57 g/mol . The compound is primarily synthesized through the nitration of chlorotoluene and is used as an intermediate in various chemical processes, including the production of explosives and pharmaceuticals .

Biological Activity

Toxicological Effects

Research indicates that 4-Cl-2,6-DNT exhibits significant toxicity in various biological systems. It has been shown to affect cellular viability and induce genotoxic effects in mammalian cells. In studies involving human neural progenitor cells, exposure to 4-Cl-2,6-DNT resulted in altered cell morphology and reduced proliferation rates at certain concentrations .

Metabolic Pathways

The metabolism of 4-Cl-2,6-DNT involves its reduction to less toxic derivatives. For instance, Pseudomonas species have been identified as capable of degrading nitroaromatic compounds, including 4-Cl-2,6-DNT, through reductive pathways that convert it into less harmful products . This metabolic process is crucial for bioremediation efforts aimed at detoxifying contaminated environments.

Case Studies

  • Degradation by Pseudomonas spp. : A study demonstrated that specific strains of Pseudomonas could metabolize 4-Cl-2,6-DNT effectively. The degradation pathway involved the reduction of nitro groups to amino groups, leading to the formation of less toxic compounds such as 2-amino-4-chlorotoluene .
  • Impact on Human Health : In toxicological assessments, exposure to 4-Cl-2,6-DNT has been associated with developmental toxicity in animal models. Notably, decreased fetal body weight and increased malformations were observed at specific dose levels . These findings raise concerns regarding its safety in industrial applications.

Research Findings

Recent studies have focused on elucidating the mechanisms underlying the toxicity and degradation of 4-Cl-2,6-DNT:

  • Nitration Mechanism : The compound participates in nitration reactions that can lead to the formation of various metabolites. This process is essential for understanding its reactivity and potential environmental impact .
  • Biodegradation Pathways : The identification of specific bacterial strains capable of degrading 4-Cl-2,6-DNT highlights the potential for bioremediation strategies. These bacteria utilize enzymatic pathways to reduce nitro groups, thereby detoxifying the compound .

Data Summary

Parameter Value
Molecular FormulaC7H5ClN2O4C_7H_5ClN_2O_4
Molecular Weight217.57 g/mol
Toxicological EffectsGenotoxicity; developmental toxicity in animals
Biodegradation AgentsPseudomonas spp., Rhodococcus spp.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-chloro-2,6-dinitrotoluene, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves sequential nitration and chlorination of toluene derivatives. For example, chlorination of 2,6-dinitrotoluene using Cl₂ or SOCl₂ under controlled conditions (e.g., FeCl₃ catalysis) can yield the target compound. Purity optimization requires careful temperature control (≤50°C) and post-synthesis purification via recrystallization in ethanol or column chromatography. Impurities such as 4-chloro-2-nitrotoluene (a common by-product) should be monitored using HPLC-UV .

Q. How can this compound be reliably quantified in environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 235 nm and 265 nm is effective for separation and quantification. To prevent interference from residual oxidizing agents (e.g., chlorine dioxide), quenching with ascorbic acid prior to analysis is recommended. Calibration curves using certified reference standards should be validated with spike recovery tests (85–115% recovery range) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : The compound is sensitive to light and moisture. Store in amber glass vials under inert gas (N₂ or Ar) at –20°C. Stability tests using accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with HPLC monitoring can identify decomposition products like 4-amino-2,6-dinitrotoluene (4-ADNT) .

Q. How does this compound interact with common environmental matrices?

  • Methodological Answer : In aqueous systems, it undergoes hydrolysis under alkaline conditions (pH >9), forming nitro-phenolic derivatives. Soil adsorption studies using batch equilibration methods show moderate binding (Kd = 1.2–3.5 L/kg) to organic-rich soils. Use EPA Method 8330B for extraction and GC-MS confirmation .

Advanced Research Questions

Q. What mechanistic insights explain the microbial degradation pathways of this compound?

  • Methodological Answer : Aerobic degradation by Pseudomonas spp. involves reductive dechlorination followed by nitro-group reduction to 4-amino-2,6-dinitrotoluene (4-ADNT). Anaerobic pathways (e.g., Clostridium spp.) favor denitration. Metabolite tracking via LC-QTOF-MS and isotopic labeling (¹³C/¹⁵N) can elucidate pathways .

Q. How can computational models predict the reactivity and environmental fate of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict electrophilic attack sites for hydrolysis. Quantitative Structure-Property Relationship (QSPR) models estimate log Kow (2.8) and biodegradation half-lives (t₁/₂ = 30–90 days). Neural networks trained on nitroaromatic datasets improve prediction accuracy .

Q. What analytical challenges arise when distinguishing this compound from its isomers in complex mixtures?

  • Methodological Answer : Isomeric separation requires ultra-HPLC with a pentafluorophenyl column and tandem MS detection. Confirmation via collision-induced dissociation (CID) fragments (e.g., m/z 182 for dechlorinated ions) and retention time matching against synthesized standards is critical. Matrix effects in groundwater samples necessitate standard addition methods .

Q. How do ecotoxicological studies design experiments to assess bioaccumulation of this compound in aquatic organisms?

  • Methodological Answer : Chronic exposure studies using blue mussels (Mytilus edulis) or zebrafish embryos at environmentally relevant concentrations (0.1–10 µg/L) measure bioconcentration factors (BCF). LC-MS/MS quantifies tissue residues, while transcriptomic analysis identifies oxidative stress biomarkers (e.g., GST, SOD). Field validation via sediment core sampling tracks historical contamination .

Q. What strategies resolve contradictions in environmental monitoring data for this compound?

  • Methodological Answer : Discrepancies from matrix spikes or instrument drift are addressed through:

  • Internal standards : Deuterated analogs (e.g., d₅-4-chloro-2,6-dinitrotoluene) correct recovery variations.
  • Interlaboratory comparisons : Proficiency testing with shared samples ensures method consistency.
  • Data normalization : Express concentrations relative to co-eluting surrogates (e.g., 2,4-dinitrotoluene-d₈) .

Q. What safety protocols mitigate risks during large-scale synthesis of this compound?

  • Methodological Answer : Conduct small-scale thermal stability tests (DSC/TGA) to assess exothermic decomposition risks. Implement engineering controls (e.g., blast shields, vented reactors) and personal protective equipment (PPE) rated for nitro compounds. Waste streams containing chlorinated by-products require treatment with activated carbon or alkaline hydrolysis before disposal .

Properties

IUPAC Name

5-chloro-2-methyl-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPIENQOWOJEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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